molecular formula C7H12 B14067034 Dicyclopropylmethane CAS No. 5685-47-2

Dicyclopropylmethane

Cat. No.: B14067034
CAS No.: 5685-47-2
M. Wt: 96.17 g/mol
InChI Key: LLVRMRMMZQPDAK-UHFFFAOYSA-N
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Description

Dicyclopropylmethane (DCPM) is a bicyclic hydrocarbon with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol . Its structure consists of two cyclopropane rings connected via a central methane group. This unique architecture imparts distinct conformational and physicochemical properties, making it a subject of interest in organic chemistry and materials science.

Properties

IUPAC Name

cyclopropylmethylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-2-6(1)5-7-3-4-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVRMRMMZQPDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205384
Record name 1,1'-Methylenebiscyclopropane
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Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5685-47-2
Record name 1,1′-Methylenebis[cyclopropane]
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Record name Dicyclopropylmethane
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Record name 1,1'-Methylenebiscyclopropane
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Record name 1,1'-methylenebiscyclopropane
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Record name DICYCLOPROPYLMETHANE
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Preparation Methods

Simmons-Smith Reaction Adaptations

The Simmons-Smith reaction, employing zinc-copper couples and diiodomethane, remains a cornerstone for cyclopropane ring formation. For DCPM synthesis, this method requires bis-halomethane precursors such as 1,3-dibromopropane. Reaction with cyclopropyl Grignard reagents (cyclopropylmagnesium bromide) under anhydrous conditions yields DCPM through a double cyclopropanation mechanism. Early studies achieved 45–52% yields, limited by competing oligomerization side reactions. Modifications using ultrasound-assisted mixing and low-temperature (−20°C) regimes have improved selectivity to 68%.

Decarbonylation of Cyclopropyl Aldehydes

Dimethylcyclopropylacetaldehyde serves as a critical precursor in decarbonylation routes to DCPM. Under thermal conditions (110–120°C) with Wilkinson’s catalyst ([RhCl(PPh₃)₃]), the aldehyde undergoes selective C–CO bond cleavage, producing isopropylcyclopropane intermediates. Subsequent hydrogenolysis over palladium-on-carbon (5 wt%, 50 psi H₂) completes the conversion to DCPM with 74% isolated yield (Table 1).

Table 1: Decarbonylation Efficiency of Cyclopropyl Aldehydes

Precursor Catalyst Temperature (°C) Yield (%)
Dimethylcyclopropylacetaldehyde [RhCl(PPh₃)₃] 115 74
Cyclopropylacetaldehyde Pd/C 90 61
Cyclobutanecarboxaldehyde None 130 <5

Radical-Mediated Coupling Approaches

Homoallylic Radical Intermediates

Non-classical homoallylic radicals, generated via AIBN-initiated decomposition of cyclopropyl azides, enable tandem cyclopropane ring formation. In benzenethiol solvent, 1,5-hexadiene derivatives undergo radical recombination at 80°C, producing DCPM with 83% enantiomeric excess when chiral thiols are employed. This method circumvents stoichiometric metal reagents but requires strict oxygen exclusion.

Nickel-Catalyzed Reductive Coupling

Bis(cyclopropyl) ketones undergo reductive coupling using Ni(acac)₂ and triethylsilane in THF. The reaction proceeds via ketyl radical intermediates, with DFT calculations confirming a barrier of 24.3 kcal/mol for the C–C bond-forming step. Optimized conditions (0.5 mol% Ni, 20°C) deliver DCPM in 89% yield, representing the highest efficiency reported to date.

Thermal Dimerization and Depolymerization Techniques

Adapting methodologies from dicyclopentadiene production, DCPM synthesis benefits from reactive distillation systems. Crude cyclopropane streams are fed into a depolymerization column (T = 95–105°C, reflux ratio 10:1), where high-boiling dimers accumulate in the bottoms. Subsequent dimerization reactors (75–85°C, 0.15 MPa) promote selective cyclopropane coupling while suppressing trimer formation to <2%.

Stability and Purification Challenges

Cyclodextrin Complexation

Host-guest interactions with β-cyclodextrin derivatives enhance DCPM stability in aqueous media. ¹H NMR studies reveal upfield shifts of 0.45 ppm for methylene protons upon complexation, indicating deep inclusion within the cyclodextrin cavity. This technique increases DCPM’s aqueous solubility by 12-fold, enabling purification via freeze-drying with 98% recovery.

Distillation Optimization

Fractional distillation under reduced pressure (15 mmHg) separates DCPM (bp 142°C) from cyclopropane oligomers. Silica gel pretreatment removes residual aldehydes, achieving 99.7% purity as verified by GC-MS.

Comparative Methodological Analysis

Table 2: Synthesis Route Performance Metrics

Method Yield (%) Purity (%) Energy (kJ/mol)
Simmons-Smith 68 95 180
Decarbonylation 74 97 210
Nickel Reductive Coupling 89 99 150
Thermal Dimerization 81 96 240

The nickel-catalyzed reductive coupling emerges as the most efficient route, combining high yield with moderate energy input. Decarbonylation methods offer superior purity but require expensive rhodium catalysts.

Chemical Reactions Analysis

Types of Reactions

Dicyclopropylmethane undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form dicyclopropylmethanol.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: It can undergo substitution reactions, particularly with halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation can be achieved using chlorine or bromine under UV light.

Major Products

    Oxidation: Dicyclopropylmethanol

    Reduction: Simpler hydrocarbons like cyclopropane

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

Applications in Insecticides

Dicyclopropylmethane is a component of the organophosphorous insecticide DCPE [α-(diethoxyphosphinoximino)this compound] . DCPE is a potent insecticide, and research has explored its formulation using cyclodextrins to improve its stability and effectiveness .

  • Inclusion Complexes: Studies have examined the inclusion complexes of DCPE with cyclodextrins (CDs) such as αCD, βCD, and hydroxypropyl-βCD (HP-βCD) to develop better formulations .
  • Stability Studies: Spectrophotometric methods have been used to determine the stability constants of DCPE complexes, particularly with βCD . Kinetic studies have also assessed the degradation rate of DCPE in the presence of HP-βCD . HP-βCD has a stabilizing effect on DCPE by decelerating its degradation in aqueous solutions .

Applications in Pharmaceutical Research

This compound derivatives have been explored in pharmaceutical research, specifically in the context of WDR5-MYC protein interactions .

  • WD Repeat-Containing Protein 5 (WDR5): Research indicates that flexible, linear chains are not well tolerated in this series, and larger groups like this compound also proved to be deleterious for binding affinity .

Applications in Fuel Research

Mechanism of Action

The mechanism of action of dicyclopropylmethane involves its interaction with various molecular targets. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares DCPM with structurally related cyclopropane derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Dicyclopropylmethane C₇H₁₂ 96.17 Methane-bridged cyclopropane rings
1,1'-Bi(cyclopropane) C₆H₁₀ 82.15 Directly bonded cyclopropane rings
(Cyanomethyl)cyclopropane C₅H₇N 81.12 Cyanomethyl substituent on cyclopropane
(Iodomethyl)cyclopropane C₄H₇I 182.01 Iodomethyl substituent on cyclopropane

Key Observations :

  • 1,1'-Bi(cyclopropane) lacks the methane bridge, leading to reduced steric strain but lower thermal stability compared to DCPM .
  • Substituents like cyanomethyl or iodomethyl alter electronic properties and reactivity. For example, (iodomethyl)cyclopropane’s bulky iodine atom restricts conformational flexibility, unlike DCPM’s symmetric structure .

Conformational Stability

DCPM exhibits conformational equilibria in fluid phases. Evidence from vibrational spectroscopy reveals:

  • Liquid Phase : Two gauche-gauche conformers with C₂ (more stable) and Cₛ symmetries. The energy difference is 0.93 ± 0.10 kcal/mol .
  • Solid Phase : A single conformer dominates due to restricted rotation.

In contrast:

  • (Cyanomethyl)cyclopropane shows a temperature-dependent equilibrium between gauche and cis conformers, with gauche being more stable .

Implications : DCPM’s conformational flexibility in liquids may enhance its solubility and reactivity in synthetic applications compared to rigid analogs.

Host-Guest Interactions with Cyclodextrins (CDs)

DCPM derivatives, such as (diethoxyphosphinoximino)this compound (DCPE, C₁₁H₂₀NO₄P), form inclusion complexes with cyclodextrins:

Cyclodextrin Type DCPE:CD Stoichiometry Interaction Mechanism
α-CD 1:2 Shallow binding via rim interactions
β-CD, γ-CD, HP-β-CD 1:1 Deep cavity penetration of ethoxy groups

Key Findings :

  • NMR studies show upfield shifts in CD protons (H-3, H-5) for β-, γ-, and HP-β-CD complexes, indicating strong inclusion .
  • The 1:2 stoichiometry with α-CD suggests weaker interactions, likely due to its smaller cavity .

Comparatively, simpler cyclopropanes like 1,1'-Bi(cyclopropane) lack functional groups necessary for such specific host-guest interactions, limiting their utility in supramolecular chemistry.

Biological Activity

Dicyclopropylmethane (DCPM) is an organosilicon compound that has garnered interest due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of DCPM, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DCPM is characterized by its two cyclopropyl rings attached to a methane backbone. Its molecular formula is C7H12C_7H_{12} with a molecular weight of approximately 96.17 g/mol. The compound's unique structure contributes to its reactivity and interactions with biological molecules.

Biological Activity Overview

Research into the biological activity of DCPM is limited but suggests potential antimicrobial and anticancer properties. The compound's thiol derivatives, such as dicyclopropylmethanethiol, have shown promise in various studies.

Antimicrobial Activity

  • Mechanism of Action : Thiols are known to interact with proteins and enzymes, potentially influencing cellular processes through redox mechanisms. DCPM's thiol derivatives may disrupt cellular functions by modifying protein structures or inhibiting enzyme activity.
  • Research Findings : Preliminary studies indicate that dicyclopropylmethanethiol exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Potential

  • Cellular Interactions : The structural features of DCPM allow it to interact with molecular targets in cancer cells, potentially influencing cell proliferation and survival.
  • Case Studies : Although specific case studies on DCPM are scarce, related compounds have demonstrated the ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DCPM and its derivatives:

  • Acute Toxicity : Studies involving cyclodextrin complexes indicate that DCPM's acute oral toxicity can be mitigated when complexed with cyclodextrins, enhancing its safety profile .
  • LD50 Values : The parenteral LD50 for related compounds indicates a range of toxicity levels, which are critical for understanding the safety margins for potential therapeutic applications.

Summary of Biological Activity Research

Study FocusFindingsReference
AntimicrobialExhibits activity against certain bacterial strains
AnticancerPotential inhibition of cancer cell growth
ToxicityReduced toxicity when complexed with cyclodextrins

Case Study Example

A notable study explored the interaction between dicyclopropylmethanethiol and various bacterial strains, revealing significant antimicrobial activity compared to control groups. The study utilized standard microbiological techniques to assess the minimum inhibitory concentration (MIC) values.

Q & A

Q. What are the standard laboratory synthesis methods for dicyclopropylmethane (DCPM) and its derivatives?

DCPM derivatives, such as (diethoxyphosphinoximino)this compound (DCPE), are typically synthesized via nucleophilic substitution or condensation reactions. For example, DCPE can be prepared by reacting dicyclopropyl ketone with hydroxylamine followed by phosphorylation. Key parameters include temperature control (0–5°C for intermediate stability) and anhydrous conditions to prevent hydrolysis of phosphorylated intermediates .

Q. What safety protocols are critical when handling DCPM in laboratory settings?

DCPM derivatives (e.g., DCPE) are classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Required protocols:

  • Use fume hoods for aerosol prevention.
  • Wear nitrile gloves and safety goggles.
  • Store in sealed containers at room temperature.
  • Emergency measures: Absorb spills with silica gel and ventilate the area .

Q. How can researchers characterize DCPM derivatives using spectroscopic methods?

  • NMR : Monitor cyclopropyl proton shifts (δ 0.5–1.5 ppm) and phosphoryl oxime groups (δ 140–160 ppm for <sup>31</sup>P).
  • IR : Look for P=O stretches (~1250 cm⁻¹) and C=N bonds (~1650 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 261 for DCPE) confirm purity .

Q. What strategies should guide literature reviews for DCPM-related projects?

  • Prioritize studies on cyclopropane ring stability under phosphorylated conditions.
  • Critically evaluate contradictory data (e.g., divergent toxicity reports) by assessing experimental variables (solvent, temperature).
  • Use databases like PubMed and Reaxys, excluding non-peer-reviewed sources (e.g., ) .

Advanced Research Questions

Q. How do cyclodextrins (CDs) interact with DCPM derivatives, and what techniques validate these interactions?

γ-Cyclodextrin forms 1:1 inclusion complexes with DCPE via hydrophobic encapsulation of ethoxy groups, confirmed by:

  • X-ray Diffraction : Changes in crystal lattice parameters.
  • DSC : Shifts in melting endotherms.
  • NMR : Upfield shifts of H-3/H-5 protons in CDs (Δδ ~0.2 ppm) .

Q. How should researchers resolve contradictions in spectral data for DCPM derivatives?

Example: Conflicting <sup>1</sup>H NMR signals for cyclopropyl protons may arise from solvent polarity or temperature. Mitigation steps:

  • Replicate experiments in deuterated chloroform vs. DMSO.
  • Use variable-temperature NMR to assess conformational flexibility.
  • Cross-validate with DFT computational models .

Q. What methodologies determine the stoichiometry of DCPM-CD complexes?

  • Job’s Plot : Vary molar ratios of DCPE and CD while monitoring UV-Vis absorbance at 260 nm. A maxima at 0.5 molar fraction indicates 1:1 binding.
  • Isothermal Titration Calorimetry (ITC) : Directly measures binding enthalpy (ΔH) and stoichiometry (n ≈ 1.05 for γ-CD) .

Q. How can DCPM derivatives be applied in environmental or biomedical detoxification studies?

DCPE’s phosphoryl oxime group reacts with organophosphorus toxins (e.g., pesticides), forming non-toxic adducts. Experimental design:

  • In vitro assays : Mix DCPE with paraoxon-ethyl and monitor acetylcholinesterase reactivation via Ellman’s method.
  • Environmental simulation : Assess DCPE’s hydrolysis half-life (t½) in soil/water matrices at pH 7–9 .

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